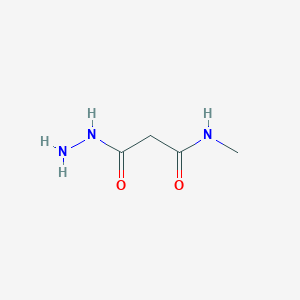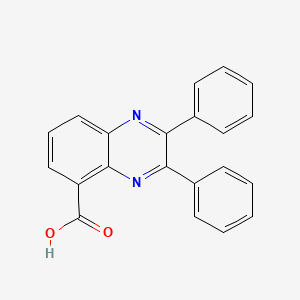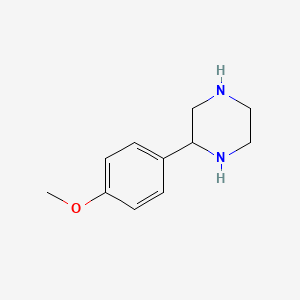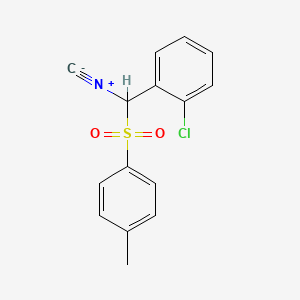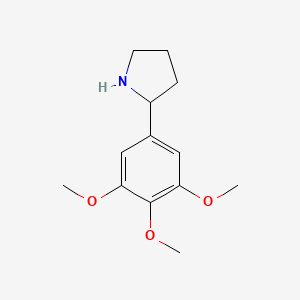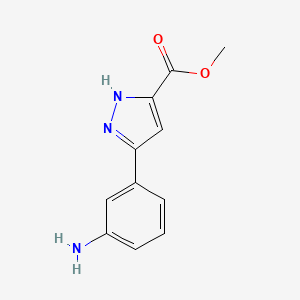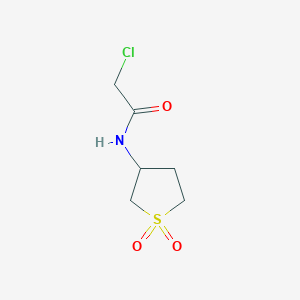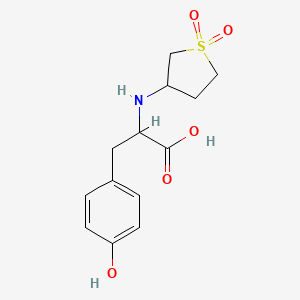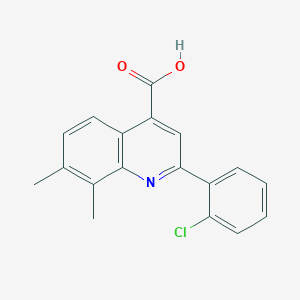
2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds such as ketamine have been synthesized using hydroxy ketone intermediates . The process involves several steps, including reaction with 2-chlorophenyl magnesium bromide reagent, dehydration, oxidation, imination, and rearrangement .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As an example, related compounds like ketamine undergo reactions with 2-chlorophenyl magnesium bromide, followed by dehydration, oxidation, and imination .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxylic acid group) would influence its properties .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of quinoline derivatives has been a subject of scientific research due to their potential applications in various fields, including medicinal chemistry and material science. One area of focus is the development of novel synthetic routes and the exploration of their chemical properties. For instance, the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids showcases the chemical reactivity and versatility of quinoline derivatives. This research offers insights into the mechanisms of formation, supported by quantum-chemical calculations, demonstrating the compound's relevance in synthetic organic chemistry (Rudenko et al., 2012).
Photophysical Properties
Quinoline derivatives are known for their interesting photophysical properties, making them valuable for applications in optoelectronics and as phosphorescent materials. The study of phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands, for example, reveals extraordinary photophysical properties. These complexes exhibit significant emission quantum yields and excited life times in both solid state and solution, highlighting the potential of quinoline derivatives in the development of new photoluminescent materials (Małecki et al., 2015).
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives are a significant area of research, with numerous studies investigating their efficacy against a range of microbial strains. The synthesis of 2-phenyl-7-substitutedalkyl/arylaminoquinoline-4-carboxylic acid derivatives and their evaluation for antimicrobial activity highlight the potential of these compounds as therapeutic agents. These compounds have shown activity against a broad spectrum of microorganisms, including both gram-positive and gram-negative bacteria, underscoring the importance of quinoline derivatives in the search for new antimicrobial compounds (Bhatt & Agrawal, 2010).
Antitubercular Agents
Research into the development of antitubercular agents has identified quinoline derivatives as promising candidates. A study on the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides demonstrated their potent inhibitory effects against Mycobacterium tuberculosis. This research not only showcases the therapeutic potential of quinoline derivatives against tuberculosis but also emphasizes the importance of structural modifications in enhancing biological activity and minimizing cytotoxicity (Marvadi et al., 2020).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-7,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-7-8-12-14(18(21)22)9-16(20-17(12)11(10)2)13-5-3-4-6-15(13)19/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUOCWCBTJIBES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801192743 |
Source


|
| Record name | 2-(2-Chlorophenyl)-7,8-dimethyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carboxylic acid | |
CAS RN |
667435-72-5 |
Source


|
| Record name | 2-(2-Chlorophenyl)-7,8-dimethyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667435-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenyl)-7,8-dimethyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

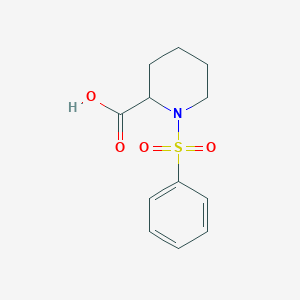

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)
![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)

